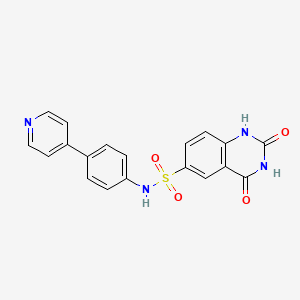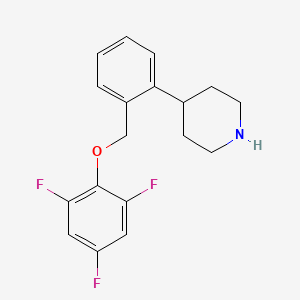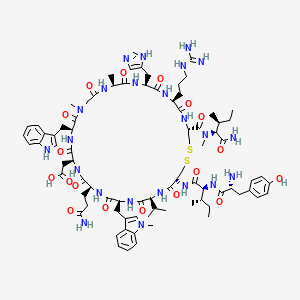
ARN19874
描述
ARN19874 是一种合成有机化合物,以其作为 N-酰基磷脂酰乙醇胺磷脂酶 D (NAPE-PLD) 抑制剂的作用而闻名。 该酶参与从 N-酰基磷脂酰乙醇胺中生成称为 N-酰基乙醇胺的生物活性信号脂类 。 This compound 的分子式为 C19H14N4O4S,分子量为 394.4 .
准备方法
合成路线和反应条件
ARN19874 的合成涉及多个步骤,从喹唑啉核的制备开始。关键步骤包括:
喹唑啉核的形成: 这涉及在受控条件下适当起始原料的环化。
磺酰胺的形成: 磺酰胺基团的引入是通过与磺酰氯反应实现的。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常以结晶固体的形式生产,纯度 ≥ 98% .
化学反应分析
反应类型
ARN19874 会发生多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 常用试剂包括磺酰氯和胺.
形成的主要产物
从这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物。 这些衍生物通常因其潜在的生物活性而被研究 .
科学研究应用
ARN19874 具有多种科学研究应用,包括:
化学: 用作研究 N-酰基磷脂酰乙醇胺磷脂酶 D 抑制的工具化合物。
生物学: 研究其在调节脂类信号通路中的作用及其对细胞过程的影响。
医学: 探索其在与脂类代谢和信号传导相关的疾病中的潜在治疗应用。
工业: 用于开发用于生化研究的新抑制剂.
作用机制
ARN19874 通过选择性抑制 N-酰基磷脂酰乙醇胺磷脂酶 D 发挥其作用。该酶负责生成 N-酰基乙醇胺,N-酰基乙醇胺参与多种生物过程,例如神经传递、免疫调节和能量平衡。 通过抑制该酶,this compound 调节这些生物活性脂类的水平,从而影响相关的信号通路 .
相似化合物的比较
类似化合物
ARN19874 的独特性
This compound 的独特性在于其选择性抑制 N-酰基磷脂酰乙醇胺磷脂酶 D,而不会抑制其他酶,如碳酸酐酶 II、中性内肽酶和血管紧张素转换酶。 这种选择性使其成为研究 N-酰基磷脂酰乙醇胺磷脂酶 D 在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBGIIQHYNFABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ARN19874 significant in the context of NAPE-PLD research?
A: this compound is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. this compound's emergence opened new avenues for investigating this enzyme and its associated pathways.
Q2: How does the discovery of this compound compare to other NAPE-PLD inhibitors discussed in the research?
A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. this compound, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
